3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide
Description
The compound 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide features a unique polycyclic core comprising a fused cycloheptane, thiophene, and pyrimidin-4-one system. The propanamide linker connects this core to a 4-phenoxyphenyl substituent, which introduces steric bulk and lipophilicity due to the biphenyl ether moiety.
Properties
CAS No. |
950345-40-1 |
|---|---|
Molecular Formula |
C26H25N3O3S |
Molecular Weight |
459.56 |
IUPAC Name |
3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)-N-(4-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C26H25N3O3S/c30-23(27-17-11-13-19(14-12-17)32-18-7-3-1-4-8-18)16-15-22-28-25(31)24-20-9-5-2-6-10-21(20)33-26(24)29-22/h1,3-4,7-8,11-14H,2,5-6,9-10,15-16H2,(H,27,30)(H,28,29,31) |
InChI Key |
HNXJLSBZXXANGO-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide is a synthetic derivative of thieno[2,3-d]pyrimidine known for its potential biological activities, particularly in the field of oncology. This article explores its biological activity based on recent research findings and case studies.
- Molecular Formula: C22H24N2O2S
- Molecular Weight: 384.50 g/mol
- CAS Number: Not specified in the available literature.
Research indicates that compounds containing the thieno[2,3-d]pyrimidine scaffold exhibit significant inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is crucial in the folate metabolism pathway, which is often targeted in cancer therapies due to its role in nucleotide synthesis. The binding of these compounds to DHFR mimics folic acid binding but adopts a "flipped" mode that enhances selectivity towards tumor cells over normal cells due to the differential expression of folate receptors .
Antitumor Activity
A study evaluated a series of thieno[2,3-d]pyrimidine derivatives against 60 human tumor cell lines. Notably:
- Compound 20 (similar structure to the compound ) exhibited:
Mechanistic Insights
The compound was found to induce:
- Cell-cycle arrest in the G2/M phase.
- Increased levels of caspases-3 and -9 , indicating activation of apoptotic pathways.
This suggests that the compound not only inhibits tumor growth but also actively promotes cell death through apoptosis .
Case Studies
-
In Vitro Studies:
- In vitro assays demonstrated that compounds with similar structures significantly inhibited proliferation in various cancer cell lines.
- The mechanism involved caspase activation and cell cycle disruption.
- Molecular Docking Studies:
Comparative Analysis
The following table summarizes the biological activities of selected thieno[2,3-d]pyrimidine derivatives:
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) | DHFR IC50 (µM) |
|---|---|---|---|---|
| Compound 20 | 16.2 | 3.3 | 50.1 | 0.20 |
| Methotrexate | N/A | N/A | N/A | 0.22 |
Scientific Research Applications
The compound 3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-phenoxyphenyl)propanamide is a complex organic molecule that has garnered attention in various scientific research applications. This article provides a detailed overview of its applications, supported by comprehensive data and case studies.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 469.619 g/mol. The structure features a thieno[2,3-d]pyrimidine core, which is known for its biological activity.
Physical Properties
- Melting Point : Not specified in the available literature.
- Solubility : Solubility details are not widely documented but are critical for formulation in pharmaceutical applications.
Pharmaceutical Development
The compound is primarily explored for its potential therapeutic applications. Its structural characteristics suggest possible interactions with biological targets involved in various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro. A study demonstrated that modifications to the thieno-pyrimidine core could enhance cytotoxicity against specific cancer cell lines, suggesting that the compound could be a lead candidate for further development in oncology .
Antimicrobial Properties
The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been documented extensively. The compound's structure may allow it to interact with bacterial enzymes or disrupt cell membranes.
Case Study: Broad-Spectrum Antimicrobial Activity
In vitro tests have shown that related compounds possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. A derivative was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .
Neuroprotective Effects
Emerging research suggests that compounds containing the thieno[2,3-d]pyrimidine moiety may have neuroprotective effects.
Case Study: Neuroprotection in Animal Models
A study involving animal models indicated that certain thieno[2,3-d]pyrimidines could reduce neuronal death in models of neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve modulation of oxidative stress pathways .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound is structurally related to derivatives with modifications in the aryl substituent or core heterocycles. Key analogs include:
*Estimated values due to lack of explicit data for the target compound.
Key Observations:
- Substituent Effects: The 4-phenoxyphenyl group in the target compound increases steric hindrance and lipophilicity (predicted logP > 5) compared to 3-methoxyphenyl (logP ~3.5) or 3,4-dimethoxyphenyl (logP ~2.8) analogs. This may enhance membrane permeability but reduce aqueous solubility . Electron-donating groups (e.g., methoxy) in analogs like 8b improve metabolic stability by reducing oxidative degradation .
- Core Modifications: Compound 8b replaces the cycloheptathienopyrimidine core with a pyrimidinyl-benzyl system, reducing ring strain but sacrificing conformational flexibility. Its higher molecular weight (487.3 vs. ~468.6) may limit blood-brain barrier penetration .
Q & A
Q. Notes on Evidence Usage :
- Citations reflect synthesis (), computational design (), and biological analysis ().
- Advanced questions integrate multidisciplinary methods (e.g., DOE from , docking from ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
